Dimethyl 2-(Phenylamino)-2-butenedioate
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Overview
Description
Dimethyl 2-(phenylamino)maleate is an organic compound with the molecular formula C12H13NO4. It is a derivative of maleic acid, where the hydrogen atoms on the double bond are replaced by a phenylamino group and two methoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(phenylamino)maleate can be synthesized through the reaction of maleic anhydride with aniline in the presence of a suitable catalyst, followed by esterification with methanol. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dimethyl 2-(phenylamino)maleate often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(phenylamino)maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Dimethyl 2-(phenylamino)maleate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of functional materials, such as polymers and resins, due to its reactive double bond and phenylamino group.
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes
Mechanism of Action
The mechanism of action of dimethyl 2-(phenylamino)maleate involves its interaction with specific molecular targets and pathways. The phenylamino group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. Additionally, the double bond in the maleate moiety can undergo various chemical transformations, contributing to the compound’s versatility in different reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl maleate: A simpler derivative of maleic acid with two methoxycarbonyl groups.
Dimethyl fumarate: An isomer of dimethyl maleate with a trans configuration of the double bond.
Phenylmaleic anhydride: A derivative of maleic anhydride with a phenyl group attached to the double bond
Uniqueness
Dimethyl 2-(phenylamino)maleate is unique due to the presence of both the phenylamino group and the methoxycarbonyl groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
dimethyl (E)-2-anilinobut-2-enedioate |
InChI |
InChI=1S/C12H13NO4/c1-16-11(14)8-10(12(15)17-2)13-9-6-4-3-5-7-9/h3-8,13H,1-2H3/b10-8+ |
InChI Key |
LCHIHUQAZKSJRB-CSKARUKUSA-N |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/NC1=CC=CC=C1 |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC=CC=C1 |
Origin of Product |
United States |
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